molecular formula C9H6Br3N3 B6362102 3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-09-1

3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6362102
CAS No.: 1240572-09-1
M. Wt: 395.88 g/mol
InChI Key: AXNPVPCAVDANKO-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole: is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of bromine atoms at the 3 and 5 positions of the triazole ring and a bromophenylmethyl group at the 1 position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between hydrazine hydrate and 2-bromoacetophenone can yield the triazole ring.

  • Substitution Reaction: : The bromophenylmethyl group can be introduced through a substitution reaction involving the triazole ring and a suitable bromophenylmethyl halide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups within the molecule.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium azide (NaN₃) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole: has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole structure.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide, leveraging its biological activity to protect crops.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound without bromine substitutions.

    3,5-Dibromo-1H-1,2,4-triazole: Lacks the bromophenylmethyl group.

    1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazole: Lacks the bromine atoms at the 3 and 5 positions.

Uniqueness

  • The presence of both bromine atoms and the bromophenylmethyl group in 3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole enhances its biological activity and specificity compared to similar compounds.
  • The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,5-dibromo-1-[(2-bromophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br3N3/c10-7-4-2-1-3-6(7)5-15-9(12)13-8(11)14-15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNPVPCAVDANKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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